(1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol
Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine. The “3-Aminopropyl” and “4-methyl” groups are substituents on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) with a methyl group attached to one carbon and a 3-aminopropyl group attached to another .Chemical Reactions Analysis
The compound, due to the presence of an amine group, could potentially undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than hydrocarbons of similar molar mass due to their ability to form hydrogen bonds .Scientific Research Applications
Thermal Energy Transport Systems
Methanol plays a crucial role in thermal energy transport systems. Research highlights the development of a two-step liquid-phase methanol synthesis process aimed at recovering wasted or unused heat from industrial sources. This process involves carbonylation of methanol to methyl formate, followed by hydrogenolysis, demonstrating methanol's potential in promoting energy conservation and environmental protection (Qiusheng Liu et al., 2002).
Hydrogen Production
Methanol serves as a liquid hydrogen carrier and can produce high purity hydrogen, essential for fuel cells. A comprehensive review discusses various production pathways of hydrogen from methanol, including steam reforming, partial oxidation, and methanol decomposition. The review also covers catalyst development and reactor technology, underscoring methanol's role in the hydrogen economy (G. García et al., 2021).
Methanol Synthesis and Catalysis
Research into liquid-phase methanol synthesis explores catalysts, mechanisms, kinetics, and the role of methanol as a clean-burning fuel with versatile applications. Such studies provide insights into methanol's potential uses in generating alternative fuels and its impact on reducing emissions (A. Cybulski, 1994).
Methanol as a Chemical Marker
Methanol has been identified as a chemical marker for assessing solid insulation conditions in power transformers. This application demonstrates methanol's utility in monitoring cellulosic insulation degradation, showcasing its significance beyond traditional fuel applications (J. Jalbert et al., 2019).
Environmental and Analytical Chemistry
Methanol is also a subject of study in environmental science, particularly in the context of atmospheric chemistry. Its role as a volatile organic compound and its interactions in the troposphere highlight its importance in understanding and mitigating air pollution (G. Wohlfahrt et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets
Mode of Action
It is likely that it interacts with its targets in a manner similar to other aminopropyl compounds . These compounds often function by binding to their targets and modulating their activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or ions in the environment
Future Directions
Properties
IUPAC Name |
[1-(3-aminopropyl)-4-methylpyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-5-11(4-2-3-10)6-9(8)7-12/h8-9,12H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTVLBZYFOPBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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